1-benzyl-4-(4-chlorophenyl)-5,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-6-one
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Overview
Description
1-benzyl-4-(4-chlorophenyl)-5,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-6-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is fused with a benzyl group and a chlorophenyl group, making it a unique and versatile molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-(4-chlorophenyl)-5,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-6-one can be achieved through various methods. One common approach involves the one-pot multicomponent reaction. This method typically includes the reaction of 2,4-dichlorobenzaldehyde with acetophenone, ethyl cyanoacetate, diethyl malonate, and/or malononitrile in the presence of a suitable catalyst . The reaction conditions may vary, but they often involve heating the mixture under reflux for several hours to yield the desired pyrazolo[3,4-d]pyrimidine derivatives .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-(4-chlorophenyl)-5,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
1-benzyl-4-(4-chlorophenyl)-5,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-6-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-benzyl-4-(4-chlorophenyl)-5,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-6-one involves its interaction with specific molecular targets. For example, it inhibits the activity of EGFR tyrosine kinase by binding to its active site, thereby preventing the phosphorylation of downstream signaling proteins involved in cell proliferation and survival . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have a similar fused ring system but with additional nitrogen atoms, which can affect their chemical properties and biological activities.
Uniqueness
1-benzyl-4-(4-chlorophenyl)-5,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-6-one is unique due to its specific substituents, which confer distinct biological activities. Its benzyl and chlorophenyl groups contribute to its ability to inhibit EGFR tyrosine kinase and exhibit anti-proliferative activity against cancer cell lines .
Properties
IUPAC Name |
1-benzyl-4-(4-chlorophenyl)-5,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O/c19-14-8-6-13(7-9-14)16-15-10-20-23(17(15)22-18(24)21-16)11-12-4-2-1-3-5-12/h1-10,16H,11H2,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZAZOVXFPTJAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=N2)C(NC(=O)N3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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